5-Ethyl-2-propyl-pyrazol-3-OL is a pyrazole derivative characterized by a unique structure that includes an ethyl group and a propyl group attached to the pyrazole ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Pyrazoles, including 5-Ethyl-2-propyl-pyrazol-3-OL, are typically synthesized through reactions involving hydrazines and carbonyl compounds. The foundational work on pyrazole synthesis dates back to the late 19th century, with significant advancements made in recent years to improve yields and selectivity in the synthesis of various pyrazole derivatives .
5-Ethyl-2-propyl-pyrazol-3-OL belongs to the class of heterocyclic compounds known as pyrazoles. These compounds are recognized for their five-membered ring structure containing two nitrogen atoms. Pyrazoles are further classified based on their substituents and functional groups, which influence their chemical behavior and biological activity.
The synthesis of 5-Ethyl-2-propyl-pyrazol-3-OL can be achieved through several methods, primarily involving cyclocondensation reactions. Common approaches include:
Each synthesis method varies in terms of reaction conditions such as temperature, solvent choice, and catalysts used. For example, using visible light photoredox catalysis has been shown to facilitate selective reactions at ambient temperatures, making it an attractive option for synthesizing polysubstituted pyrazoles .
The molecular structure of 5-Ethyl-2-propyl-pyrazol-3-OL consists of a pyrazole ring with an ethyl group at position 5 and a propyl group at position 2. The hydroxyl group (-OH) is located at position 3 of the pyrazole ring. This specific arrangement contributes to its chemical properties and reactivity.
The molecular formula for 5-Ethyl-2-propyl-pyrazol-3-OL is , with a molecular weight of approximately 168.20 g/mol. The compound exhibits characteristic peaks in its infrared spectrum corresponding to the hydroxyl functional group and the nitrogen-containing heterocycle.
5-Ethyl-2-propyl-pyrazol-3-OL can undergo various chemical reactions typical for pyrazole derivatives:
These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to optimize yields and minimize side products .
The mechanism of action for 5-Ethyl-2-propyl-pyrazol-3-OL is largely dependent on its biological target. Pyrazole derivatives have been shown to interact with various enzymes and receptors in biological systems:
Quantitative data regarding the efficacy and potency of 5-Ethyl-2-propyl-pyrazol-3-OL against specific biological targets are still under investigation but show promise based on related compounds .
5-Ethyl-2-propyl-pyrazol-3-OL is typically a solid at room temperature with moderate solubility in organic solvents like ethanol and methanol. Its melting point is not well-documented but is expected to fall within common ranges for similar pyrazole compounds.
The chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize its structure and purity .
5-Ethyl-2-propyl-pyrazol-3-OL has potential applications in various scientific fields:
Pyrazole derivatives have established themselves as privileged scaffolds in medicinal chemistry, with their therapeutic journey beginning in 1883 when Ludwig Knorr serendipitously synthesized antipyrine (phenazone) during attempts to produce quinolone derivatives [1] [3]. This breakthrough marked the first therapeutic application of pyrazolones as analgesic and antipyretic agents, laying the foundation for decades of pharmaceutical innovation. The pyrazole nucleus demonstrates remarkable structural versatility, enabling interactions with diverse biological targets through strategic substituent modifications. This adaptability has led to numerous FDA-approved drugs spanning therapeutic categories: celecoxib (COX-2 inhibitor), rimonabant (CB1 antagonist), fipronil (insecticide), sildenafil (PDE5 inhibitor), and eltrombopag (thrombopoietin receptor agonist) exemplify the scaffold's significance [6] [1]. The historical development trajectory reveals a shift from simple antipyretics to targeted therapies, with contemporary research leveraging pyrazole's capacity for structure-activity relationship (SAR) optimization against complex diseases including cancer, neurodegenerative disorders, and metabolic syndromes [1] [6].
Table 1: Clinically Approved Pyrazole-Based Drugs [1] [6]
Drug Name | Therapeutic Category | Key Structural Features | Primary Biological Target |
---|---|---|---|
Celecoxib | NSAID (Anti-inflammatory) | 1,5-Diarylpyrazole with sulfonamide | COX-2 enzyme |
Rimonabant | Anti-obesity (Withdrawn) | 1,5-Diarylpyrazole with piperidine | Cannabinoid CB1 receptor |
Eltrombopag | Thrombopoietin agonist | Hydrazone-substituted pyrazolone | TPO receptor |
Edaravone | Neuroprotective agent | 5-Methyl-2-phenylpyrazol-3-one | Free radical scavenger |
Fipronil | Insecticide | Trifluoromethylsulfinylpyrazole | GABA-gated chloride channels |
Sildenafil | Erectile dysfunction | Pyrazolopyrimidinone derivative | PDE5 enzyme |
5-Ethyl-2-propyl-pyrazol-3-ol (molecular formula: C₈H₁₄N₂O; MW: 154.21 g/mol) exemplifies strategically functionalized pyrazolone derivatives with distinct pharmacological potential . Its structure features three critical components: 1) The pyrazol-3-ol core capable of tautomeric equilibria between keto (pyrazol-3-one) and enol forms, 2) An ethyl group at position 5 influencing electron distribution and steric bulk, and 3) A propyl chain at position 2 providing lipophilicity modulation. This configuration creates a multifunctional pharmacophore with hydrogen bond donor/acceptor capabilities via the carbonyl/hydroxyl group and nitrogen atoms (N1/N2), alongside hydrophobic domains from the alkyl substituents [9] . Computational analyses (SMILES: CCCN1C(=O)C=C(N1)CC) indicate moderate lipophilicity, suggesting favorable membrane permeability . The propyl group's length potentially enhances target binding through van der Waals interactions, while the ethyl group at C5 may confer metabolic stability compared to shorter alkyl chains [1] [6]. This compound's synthetic versatility is evidenced by its commercial availability as a building block for drug discovery (Catalog: EVT-14169731), particularly for developing enzyme inhibitors or receptor modulators .
Despite extensive exploration of pyrazole chemistry, significant gaps persist in optimizing 3(5)-functionalized pyrazolones like 5-ethyl-2-propyl-pyrazol-3-ol. Key challenges include: 1) Regioselectivity Control: Existing synthetic methods (Knorr condensation, dipolar cycloadditions) often yield regioisomeric mixtures when applied to unsymmetrical 1,3-dicarbonyl precursors, complicating access to pure C5-ethyl isomers [3] [9]. 2) Tautomer-Dependent Reactivity: The equilibrium between 5-ethyl-1H-pyrazol-3-ol (enol) and 5-ethyl-2H-pyrazol-3-one (keto) forms profoundly impacts reactivity, yet predictive models for directing nucleophilic attacks (C4 vs. oxygen) remain underdeveloped [9] [1]. 3) Stereoselective Modifications: Introducing chirality at C4 remains synthetically challenging despite potential for creating bioactive enantiomers [3]. 4) Underexplored Bioisosteres: Limited data exists for replacing the 3-OH group with bioisosteric functionalities (e.g., NHSO₂R, tetrazole) while retaining activity [1]. Opportunities lie in developing catalytic asymmetric syntheses for C4-chiral pyrazolones, exploiting microwave-assisted continuous flow techniques for regiocontrol, and investigating spirocyclic derivatives at C4 to explore novel 3D pharmacospace [1] [3] [9].
Table 2: Underexplored Functionalization Strategies for 5-Ethyl-2-propyl-pyrazol-3-ol [1] [3] [9]
Position | Current Modifications | Research Gaps | Emerging Opportunities |
---|---|---|---|
N1 | Alkylation, acylation | Limited bulky substituents | PEG-linkers for prodrugs |
C4 | Electrophilic substitution | Low stereoselectivity | Organocatalytic asymmetric alkylation |
O3 | O-alkylation, acylation | Stability of O-ethers | Bioisosteric replacement (e.g., NH) |
C5 Ethyl | None (fixed) | Rigidity of ethyl group | Cyclopropyl bioisosteres |
C2 Propyl | Chain length variation | Impact on target binding | Cyclization to pyrrolidines |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1